ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate
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Overview
Description
Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate typically involves the reaction of furan-2-carboxylic acid with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
- Methyl (E)-3-[5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]prop-2-enoate
Uniqueness
Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The furan ring also contributes to its unique chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-16-11(15)8(6-12)7-13-10(14)9-4-3-5-17-9/h3-5,7H,2H2,1H3,(H,13,14)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYRWDFWONJEBX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)C1=CC=CO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC(=O)C1=CC=CO1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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